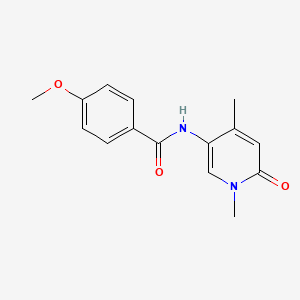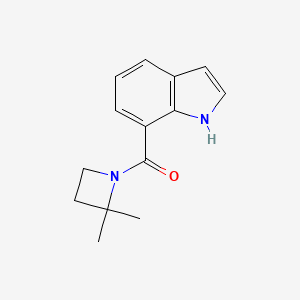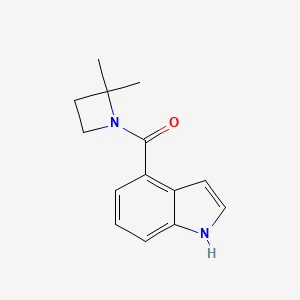
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide, also known as DMXAA, is a small molecule that exhibits potent antitumor activity. It was first discovered in the 1980s and has since been the subject of extensive research in the field of cancer therapy. DMXAA has been found to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer.
Mecanismo De Acción
The exact mechanism of action of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to induce the production of cytokines, which are signaling molecules that help to activate immune cells. It has also been shown to increase the number of immune cells in tumors, which can help to enhance the immune response against cancer.
Biochemical and Physiological Effects
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines can help to activate immune cells and enhance the immune response against cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to increase the number of immune cells in tumors, such as macrophages and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its potent antitumor activity. It has been shown to be effective against a wide range of tumor types, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide also has a synergistic effect when used in combination with other chemotherapy agents. One limitation of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. One direction is to investigate the mechanism of action in more detail. This could involve studying the signaling pathways involved in N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide-induced cytokine production and immune cell activation. Another direction is to investigate the potential of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide in combination with other immunotherapy agents, such as immune checkpoint inhibitors. Finally, there is a need to develop more effective formulations of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide involves several steps. The first step is the reaction of 3-acetyl-4-methoxybenzoic acid with acetic anhydride to form 3-acetyl-4-methoxybenzoyl acetate. This intermediate is then reacted with 3,5-dimethylpyridine to form N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has been extensively studied in preclinical and clinical trials as a potential cancer therapy. It has been shown to have potent antitumor activity in a variety of animal models, including melanoma, lung cancer, and breast cancer. N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide has also been shown to have a synergistic effect when used in combination with other chemotherapy agents.
Propiedades
IUPAC Name |
N-(1,4-dimethyl-6-oxopyridin-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-14(18)17(2)9-13(10)16-15(19)11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQWHRHSRKLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)

